3-(4-Formylphenyl)-5-nitrobenzoic acid
Description
Properties
IUPAC Name |
3-(4-formylphenyl)-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO5/c16-8-9-1-3-10(4-2-9)11-5-12(14(17)18)7-13(6-11)15(19)20/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSQVCDOJHMVSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688923 | |
| Record name | 4'-Formyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261946-62-6 | |
| Record name | 4'-Formyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of Preformed Benzaldehyde Derivatives
A plausible route involves nitrating a preformed benzaldehyde derivative followed by oxidation to the carboxylic acid. For example, 3-(4-Formylphenyl)benzoic acid could be nitrated at the 5-position using mixed acid (HNO₃/H₂SO₄).
Example Protocol (Adapted from):
-
Starting Material : 3-(4-Formylphenyl)benzoic acid (1.0 equiv) is dissolved in concentrated sulfuric acid at 0–5°C.
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Nitration : Fuming nitric acid (1.2 equiv) is added dropwise, maintaining temperatures below 10°C to minimize formyl oxidation.
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Workup : The mixture is quenched in ice water, and the crude product is recrystallized from ethanol/water.
Key Data (Hypothetical):
This method mirrors nitration strategies for 3-hydroxy-4-methoxy-2-nitrobenzoic acid, where low temperatures suppress side reactions. However, the formyl group’s sensitivity may necessitate alternative nitrating agents (e.g., acetyl nitrate) to reduce oxidative degradation.
Coupling Reactions with Pre-nitrated Intermediates
An alternative approach involves Suzuki-Miyaura coupling between a 5-nitrobenzoic acid derivative and a 4-formylphenylboronic acid. This method circumvents direct nitration of the formyl-containing ring.
Example Protocol (Adapted from):
-
Boronic Acid Preparation : 4-Formylphenylboronic acid is synthesized via lithiation of 4-bromobenzaldehyde followed by treatment with triisopropyl borate.
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Coupling : 5-Nitro-3-bromobenzoic acid (1.0 equiv), 4-formylphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.0 equiv) are refluxed in dioxane/water (4:1) for 12 h.
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Purification : The product is isolated via acid-base extraction and recrystallized.
Key Data (Hypothetical):
This route benefits from the stability of nitro groups under coupling conditions but requires access to specialized boronic acids and palladium catalysts.
Oxidation of Methyl-Substituted Precursors
Oxidation of a methyl group to a carboxylic acid offers a pathway to introduce the -COOH moiety after nitration. For instance, 3-(4-Formylphenyl)-5-nitrotoluene could be oxidized using potassium permanganate (KMnO₄) or ruthenium-based catalysts.
Example Protocol (Adapted from):
-
Nitration : 3-(4-Formylphenyl)toluene is nitrated at the 5-position using HNO₃/H₂SO₄.
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Oxidation : The methyl group is oxidized to -COOH using KMnO₄ in alkaline conditions (e.g., 10% NaOH, 80°C).
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Workup : The product is acidified to precipitate the carboxylic acid.
Key Data (Hypothetical):
| Parameter | Value | Source Adaptation |
|---|---|---|
| Oxidation Yield | 70–80% | |
| Reaction Time | 8–12 h | |
| Byproducts | <5% nitroso compounds |
This method parallels the oxidation of 3,4-dimethoxy-2-nitrobenzoic acid precursors, where alkaline conditions prevent over-oxidation of sensitive groups.
Protective Group Strategies
To mitigate formyl oxidation during nitration or oxidation, protective groups such as acetals or imines may be employed:
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Acetal Protection : The formyl group is converted to a dimethyl acetal using trimethyl orthoformate and catalytic p-TsOH.
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Post-Deprotection : After nitration/oxidation, the acetal is hydrolyzed back to -CHO using dilute HCl.
Example Protocol (Hypothetical):
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Protection : 3-(4-Formylphenyl)benzoic acid is treated with trimethyl orthoformate (2.0 equiv) in MeOH under reflux.
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Nitration/Oxidation : The protected intermediate undergoes nitration followed by standard workup.
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Deprotection : The acetal is cleaved with 1M HCl in THF.
Key Data (Hypothetical):
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Direct Nitration | Fewer steps, cost-effective | Formyl oxidation risk | 60–75% |
| Suzuki Coupling | High regioselectivity | Requires expensive catalysts | 55–65% |
| Methyl Oxidation | Compatible with nitro groups | Multiple steps, byproduct formation | 70–80% |
Chemical Reactions Analysis
Types of Reactions
3-(4-Formylphenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and Lewis acids (aluminum chloride) are used for substitution reactions.
Major Products
Oxidation: 3-(4-Carboxyphenyl)-5-nitrobenzoic acid.
Reduction: 3-(4-Formylphenyl)-5-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
3-(4-Formylphenyl)-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Formylphenyl)-5-nitrobenzoic acid involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways. These interactions can modulate biological processes and are the basis for its potential therapeutic applications.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The nitro group in all analogues enhances electrophilicity, facilitating nucleophilic substitution or reduction reactions.
- Solubility : The carboxy group in 3-(4-carboxyphenyl)-5-nitrobenzoic acid improves aqueous solubility compared to the formyl group in the target compound, which is more lipophilic .
- Reactivity : The formyl group in 3-(4-formylphenyl)-5-nitrobenzoic acid allows for condensation reactions (e.g., with amines to form imines), a feature absent in chloro- or ester-substituted analogues .
Physicochemical Properties
- Thermal Stability : Nitrobenzoic acids generally exhibit high thermal stability (>200°C). The formyl group may lower decomposition temperatures slightly compared to carboxy or sulfamoyl groups .
- Spectroscopic Features: IR: Expected peaks at ~1700 cm⁻¹ (carboxylic acid C=O), ~1530–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching), and ~2820 cm⁻¹ (aldehyde C–H stretch) . NMR: Aldehyde proton resonance near δ 9.8–10.2 ppm (¹H) and nitro group deshielding effects on adjacent protons .
Pharmaceutical Relevance
- The nitro group enables redox-activated prodrug strategies, while the formyl group allows conjugation with amino-containing biomolecules (e.g., proteins or DNA) .
- Derivatives of 5-nitrobenzoic acid have been explored as antiviral agents () and topoisomerase inhibitors (), though the target compound’s specific activity remains unstudied.
Material Science
- Triphenylamine-based azomethines () demonstrate that formyl-nitrobenzoic acid derivatives can serve as electron-deficient building blocks for conjugated polymers or metal-organic frameworks (MOFs) .
Q & A
Q. What are the recommended synthetic routes for 3-(4-Formylphenyl)-5-nitrobenzoic acid, and what reaction conditions optimize yield?
- Methodological Answer: A common approach involves sequential functionalization of the benzoic acid scaffold. For the nitro group, nitration of a pre-existing aromatic ring using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) is typical. The formyl group can be introduced via Friedel-Crafts acylation using AlCl₃ as a catalyst, followed by hydrolysis . Yield optimization requires inert atmospheres (N₂/Ar), stoichiometric control of acylating agents, and purification via recrystallization (e.g., ethanol/water mixtures). Monitor intermediates using TLC (Rf values: ~0.3–0.5 in ethyl acetate/hexane) .
Q. Which spectroscopic techniques are most effective for characterizing functional groups in this compound?
- Methodological Answer:
- NMR (¹H/¹³C): Identify aromatic protons (δ 7.5–8.5 ppm) and formyl protons (δ ~9.8–10.2 ppm). Carboxylic acid protons may appear broad (δ ~12–13 ppm) .
- IR: Confirm nitro groups (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹, C=O ~1680 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular ion [M-H]⁻ at m/z 300.0485 (calculated for C₁₄H₉NO₅) .
Q. How does the presence of formyl and nitro groups influence reactivity in nucleophilic substitution?
- Methodological Answer: The electron-withdrawing nitro group deactivates the ring, directing electrophiles to the meta position. The formyl group further enhances deactivation, favoring reactions under strongly acidic or high-temperature conditions. For example, nitration may require fuming HNO₃ at 100°C to overcome reduced ring reactivity .
Advanced Research Questions
Q. How can researchers address contradictions in reaction product data under varying substituent conditions?
- Methodological Answer: Use a combinatorial experimental design:
- Systematic Variation: Adjust substituents (e.g., halogens, methyl groups) and monitor outcomes via HPLC (C18 column, acetonitrile/water gradient).
- Computational Modeling: Employ DFT calculations (e.g., Gaussian 16) to predict regioselectivity and compare with experimental results .
- Controlled Replicates: Conduct triplicate runs to distinguish stochastic vs. condition-dependent outcomes .
Q. What strategies prevent over-reduction of the nitro group during catalytic hydrogenation?
- Methodological Answer:
- Catalyst Selection: Use Pd/C (10%) with H₂ (1–3 atm) at 25°C to favor nitro-to-amine reduction.
- Additives: Introduce pyridine or NH₄OAc to stabilize intermediates and suppress further reduction.
- In Situ Monitoring: Track reaction progress via UV-Vis (λmax ~400 nm for nitroso intermediates) .
Q. What in vitro assays evaluate the compound’s biological activity, given its dual functional groups?
- Methodological Answer:
- Enzyme Inhibition: Screen against COX-2 or kinases using fluorescence-based assays (e.g., ADP-Glo™). Optimize solubility with DMSO (<0.1% v/v).
- Cytotoxicity: Test on cancer cell lines (e.g., HeLa) via MTT assay. Include controls for formyl-mediated Schiff base formation with cellular amines .
Q. How can computational chemistry predict interactions between this compound and biological targets?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to protein active sites (PDB IDs: e.g., 1CX2 for COX-2). Set grid boxes to encompass formyl/nitro regions.
- MD Simulations: Run GROMACS for 100 ns to assess stability of ligand-protein complexes. Analyze hydrogen bonds (<3.5 Å) with formyl oxygen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
